molecular formula C13H15N B1617855 1,2,3,4-Tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile CAS No. 78103-84-1

1,2,3,4-Tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile

Cat. No.: B1617855
CAS No.: 78103-84-1
M. Wt: 185.26 g/mol
InChI Key: KVCDGRBBCSUPPR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile is a chemical compound with the molecular formula C13H15N . It has a molecular weight of 185.26 g/mol . The IUPAC name for this compound is 4,4-dimethyl-2,3-dihydro-1H-naphthalene-1-carbonitrile .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings . This core is substituted with a carbonitrile group (C#N) and two methyl groups (CH3) at the 1 and 4 positions, respectively .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 185.26 g/mol and a computed XLogP3-AA value of 3.4 . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . The topological polar surface area is 23.8 Ų . The compound has a complexity of 258 .

Scientific Research Applications

Photochemical Reactions and Nitration

Research has delved into the photochemical nitration by tetranitromethane, exploring the formation of nitro substitution products from dimethylnaphthalene derivatives. These studies highlight the role of temperature and solvent choice on the product distribution and the mechanisms underlying nitration and addition product formation (Eberson et al., 1992). Similar investigations have been conducted on the photolysis of tetranitromethane with dimethylnaphthalene, showing the influence of charge-transfer complex formation on the yield of nitro and trinitromethyl adducts (Butts et al., 1994).

Synthesis and Structural Analysis

The synthesis and characterization of tetrahydronaphthalene derivatives have been explored, with studies detailing the formation of bicyclic ortho-aminocarbonitrile derivatives and their potential as antimicrobial drugs. These investigations include X-ray crystal structure analysis, DFT, and molecular docking analysis to understand their properties and applications (Sharma et al., 2022).

Polymerization and Electrochemical Studies

Polynaphthylene films have been synthesized through anodic coupling of naphthalene, with studies focusing on the electrochemical properties and the influence of solvents and electrolytes on polymerization. The research demonstrates the potential of these films for applications in materials science (Zecchin et al., 1988).

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-naphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-13(2)8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCDGRBBCSUPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC=CC=C21)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888533
Record name 1-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-4,4-dimethyl-
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Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78103-84-1
Record name 1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenecarbonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=78103-84-1
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Record name 1-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-4,4-dimethyl-
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Record name 1-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-4,4-dimethyl-
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Record name 1-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-4,4-dimethyl-
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Record name 1,2,3,4-tetrahydro-4,4-dimethylnaphthalene-1-carbonitrile
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Synthesis routes and methods

Procedure details

46.3 g of 85% phosphoric acid, 46.3 g of polyphosphoric acid, 250 ml of toluene and 92.6 g of 5-methyl-2-phenyl-4-hexene nitrile are mixed together and heated at 100° C. while stirring for 3 hours. The mixture is then poured on to ice. The mixture is now extracted with ether, washed with water, with 10% sodium carbonate solution and again with water until neutral, dried, evaporated and distilled in vacuo. There are obtained 85.3 g of 1,1-dimethyl-4-cyano-tetralin of boiling point 114° C./2 mm; nD20 =1.5351; yield 92%. Odour: pleasantly fruity, tobacco-like, after straw with a resemblance of patchouli and amber.
Quantity
46.3 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
92.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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